Product packaging for DL-Threonine(Cat. No.:CAS No. 28954-12-3)

DL-Threonine

Cat. No.: B555098
CAS No.: 28954-12-3
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-UHFFFAOYSA-N
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Description

2-amino-3-hydroxybutanoic acid is an alpha-amino acid that is butanoic acid substituted by an amino group at position 2 and a hydroxy group at position 3. It has a role as a plant metabolite.
DL-Threonine has been reported in Saccharomyces cerevisiae with data available.
Threonine is an essential amino acid in humans. It is abundant in human plasma, particularly in newborns. Severe deficiency of threonine causes neurological dysfunction and lameness in experimental animals. Threonine is an immunostimulant which promotes the growth of thymus gland. It also can probably promote cell immune defense function. This amino acid has been useful in the treatment of genetic spasticity disorders and multiple sclerosis at a dose of 1 gram daily. It is highly concentrated in meat products, cottage cheese and wheat germ. The threonine content of most of the infant formulas currently on the market is approximately 20% higher than the threonine concentration in human milk. Due to this high threonine content the plasma threonine concentrations are up to twice as high in premature infants fed these formulas than in infants fed human milk. The whey proteins which are used for infant formulas are sweet whey proteins. Sweet whey results from cheese production. Threonine catabolism in mammals appears to be due primarily (70-80%) to the activity of threonine dehydrogenase (EC 1.1.1.103) that oxidizes threonine to 2-amino-3-oxobutyrate, which forms glycine and acetyl CoA, whereas threonine dehydratase (EC 4.2.1.16) that catabolizes threonine into 2-oxobutyrate and ammonia, is significantly less active. Increasing the threonine plasma concentrations leads to accumulation of threonine and glycine in the brain. Such accumulation affects the neurotransmitter balance which may have consequences for the brain development during early postnatal life. Thus, excessive threonine intake during infant feeding should be avoided. (A3450).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3 B555098 DL-Threonine CAS No. 28954-12-3

Properties

IUPAC Name

2-amino-3-hydroxybutanoic acid
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InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)
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InChI Key

AYFVYJQAPQTCCC-UHFFFAOYSA-N
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Canonical SMILES

CC(C(C(=O)O)N)O
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Molecular Formula

C4H9NO3
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DSSTOX Substance ID

DTXSID301015364
Record name 2-Amino-3-hydroxybutanoic acid
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Molecular Weight

119.12 g/mol
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Physical Description

Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; slight savoury aroma
Record name DL-Threonine
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Record name L-Threonine
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Solubility

Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol)
Record name L-Threonine
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CAS No.

144-98-9, 7004-04-8, 632-20-2, 72-19-5, 80-68-2, 28954-12-3, 24830-94-2
Record name Allothreonine, DL-
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Record name D-threonine
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Record name 2-Amino-3-hydroxybutanoic acid
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Chemical and Physical Properties

L-allo-Threonine is characterized by its specific molecular structure and physical attributes, which are crucial for its identification and application in scientific research.

Table 1: Key of L-allo-Threonine

PropertyValueSource(s)
Chemical NameL-allo-Threonine; (2S,3S)-2-amino-3-hydroxybutanoic acid ontosight.ainih.gov
CAS Number28954-12-3 chemimpex.comsynquestlabs.comscbt.com
Molecular FormulaC₄H₉NO₃ ontosight.aisynquestlabs.comscbt.com
Molecular Weight119.12 g/mol ontosight.aisynquestlabs.comscbt.com
AppearanceWhite crystalline powder chemimpex.comsigmaaldrich.comsigmaaldrich.com
Melting Point272 °C (dec.) / 256 °C (dec.) nih.govchemimpex.comchemicalbook.com
Optical Rotation[α]D²⁰ +9.5 ± 1º (c=2 in H₂O) / [α]D²³ +9.0° (c=2 in H₂O) chemimpex.comsigmaaldrich.comsigmaaldrich.com
SolubilityWater-soluble wikipedia.org
Stereochemistry(2S,3S) configuration nih.govwikipedia.org

Occurrence and Synthesis

Unlike the proteinogenic L-threonine, L-allo-threonine is not typically found as a standard component of proteins in living organisms. However, it has been identified as a metabolite in certain microorganisms, including Escherichia coli and Saccharomyces cerevisiae. nih.govchemicalbook.comfoodb.caebi.ac.uk

The synthesis of L-allo-threonine can be achieved through various chemical and enzymatic routes:

Chemical Synthesis : Various chemical methods, including asymmetric synthesis techniques, are employed to produce L-allo-threonine with the desired stereochemistry. ontosight.ai It can also be synthesized from bromomethoxybutyric acid. wikipedia.org

Enzymatic Synthesis : Enzymes such as L-allo-threonine aldolase (B8822740) or serine hydroxymethyltransferase (GlyA) from Escherichia coli can catalyze the formation of L-allo-threonine from glycine (B1666218) and acetaldehyde. ebi.ac.ukndl.go.jpnih.govspandidos-publications.com Additionally, enzymatic epimerization of D-threonine using immobilized amino acid racemase can yield L-allo-threonine. acs.org

L-allo-Threonine is commercially available from various suppliers in different purity grades suitable for research and specialized applications. ontosight.ai

Analytical Methods

The identification and characterization of L-allo-threonine, particularly its stereochemical integrity, rely on various analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with chiral columns, is used to separate and quantify the different stereoisomers of threonine, including L-allo-threonine nih.govresearchgate.net. Pre-column fluorescence derivatization with reagents like NBD-F is a common method to enhance sensitivity nih.gov.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): These techniques are employed for molecular weight confirmation and for assigning stereochemical configurations . NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information nih.gov.

Thin-Layer Chromatography (TLC): TLC can also be used to assess purity and separate stereoisomers .

Comparison with Threonine Stereoisomers

Threonine, with two chiral centers, exists as four stereoisomers: L-threonine (2S,3R), D-threonine (2R,3S), L-allo-threonine (2S,3S), and D-allo-threonine (2R,3R) creative-peptides.comlibretexts.orglibretexts.orgwikipedia.org. Only L-threonine is a proteinogenic amino acid commonly found in nature and essential for human nutrition creative-peptides.comlibretexts.orglibretexts.orgwikipedia.org. L-allo-threonine is a diastereomer of L-threonine, meaning they are stereoisomers but not mirror images of each other libretexts.orglibretexts.org. Terahertz spectroscopy studies have shown that while enantiomers (L-threonine/D-threonine and L-allo-threonine/D-allo-threonine) exhibit similarities in their spectra, diastereoisomers (L-threonine vs. L-allo-threonine) show distinct differences in the terahertz band, allowing for their differentiation nih.gov.

Table 2: Comparison of Threonine Stereoisomers

StereoisomerConfigurationProteinogenicNatural Occurrence
L-threonine(2S,3R)YesCommon
D-threonine(2R,3S)NoRare
L-allo-threonine(2S,3S)NoRare
D-allo-threonine(2R,3R)NoVery Rare

Conclusion

Research on L-allo-threonine Derivatives and their Biological Activities

Modulation of Immune Response

Specific research has explored the immunomodulatory potential of LX519290, a derivative synthesized from L-allo-threonine. In studies investigating its effects on asthma, a condition characterized by airway inflammation and immune dysregulation, LX519290 demonstrated significant impacts on immune responses. Treatment with LX519290 in a mouse model of ovalbumin (OVA)-induced asthma led to a notable reduction in key pro-inflammatory cytokines, specifically interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to allergic airway inflammation spandidos-publications.com. Concurrently, the compound was observed to increase interferon-gamma (IFN-γ) and decrease interleukin-10 (IL-10) mRNA expression, suggesting a shift towards a less inflammatory immune profile spandidos-publications.com.

Further detailed findings indicate that LX519290 attenuates inflammatory responses by modulating critical signaling pathways. It has been shown to suppress increases in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels, which are key mediators of inflammation researchgate.net. This anti-inflammatory action is achieved through the downregulation of nuclear factor-kappa B (NF-κB) expression, interference with extracellular signal-regulated kinase (ERK) and p38 phosphorylation, and modulation of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) researchgate.net. These mechanisms highlight how derivatives of L-allo-threonine can influence the intricate balance of immune signaling, offering potential avenues for managing inflammatory conditions.

Table 1: Modulation of Cytokine Profiles by LX519290 in a Mouse Asthma Model

Cytokine/MarkerControl Group (OVA-treated)LX519290 Treatment Group
IL-4 (Serum)ElevatedReduced
IL-13 (Serum)ElevatedReduced
IFN-γ (mRNA)LowerHigher
IL-10 (mRNA)HigherLower
TNF-α (Expression)HigherLower
IL-1β (Expression)HigherLower
IL-6 (Expression)HigherLower

Note: Data presented are based on observed trends in research studies investigating the effects of LX519290, a derivative of L-allo-threonine, in an OVA-induced asthma model. Specific quantitative values are not provided in the source material for direct tabular representation.

Q & A

Basic Research Questions

Q. What are the key structural features distinguishing L-allo-threonine from its stereoisomers, and how can these be validated experimentally?

  • L-allo-threonine (C₄H₉NO₃) is characterized by its (2S,3S) stereochemistry, differentiating it from L-threonine (2S,3R) and D-allo-threonine (2R,3R). Structural validation involves:

  • 2D/3D visualization tools (e.g., MolView, PyMOL) to compare atomic coordinates and bond angles .
  • SMILES notation (CC(O)C(N)C(O)=O) and InChIKey (AYFVYJQAPQTCCC-HRFVKAFMSA-N) for digital database alignment .
  • X-ray crystallography or NMR spectroscopy to resolve stereochemical ambiguity in synthetic samples .

Q. What analytical methods are recommended to verify the purity and stereochemical integrity of L-allo-threonine in synthetic preparations?

  • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with chiral columns (e.g., Crownpak CR-I) to separate stereoisomers .
  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) for molecular weight confirmation and stereochemical assignment .
  • Purity standards : Commercial benchmarks (e.g., ≥99% purity by TLC, as per Sigma-Aldrich protocols) .

Advanced Research Questions

Q. How can researchers design a coupled enzyme assay to measure L-allo-threonine aldolase activity in vitro?

  • Methodology :

  • Use L-allo-threonine as a substrate for aldolase, which cleaves it into glycine and acetaldehyde.
  • Couple with alcohol dehydrogenase (ADH) to reduce acetaldehyde to ethanol, consuming NADH.
  • Monitor NADH oxidation at 340 nm (ε = 6220 M⁻¹cm⁻¹) in a reaction buffer (50 mM phosphate, pH 8.0, 150 mM NaCl, 1 mM EDTA/DTT) .
  • Calculate activity via NADH depletion rates, ensuring controls for non-enzymatic degradation .

Q. What site-directed mutagenesis strategies can elucidate stereospecificity in L-allo-threonine aldolase?

  • Target residues : Focus on active-site residues (e.g., Lys87 in Aeromonas jandaei L-allo-TA) that interact with the substrate’s β-hydroxyl group .
  • Experimental workflow :

  • Generate mutants (e.g., F87A, F87D) to assess steric/electronic effects on substrate binding .
  • Compare kinetic parameters (Km, kcat) for L-allo-threonine vs. L-threonine using the coupled assay .
  • Validate structural changes via circular dichroism (CD) or molecular dynamics simulations .

Q. How can contradictions in substrate specificity data for threonine aldolases across homologs be resolved?

  • Approaches :

  • Comparative kinetic analysis : Test homologs (e.g., Pseudomonas L-TA vs. A. jandaei L-allo-TA) under standardized conditions (pH, temperature, ionic strength) .
  • Structural alignment : Identify divergent active-site residues (e.g., position 87) via homology modeling .
  • Substrate analogs : Use β-hydroxy-α-amino acids (e.g., 3-phenylserine) to probe steric tolerance .

Q. What experimental challenges arise when studying L-allo-threonine’s role in serine hydroxymethyltransferase (SHMT) folate-independent pathways?

  • Key issues :

  • Distinguishing SHMT’s retroaldol cleavage of L-allo-threonine from glycine synthesis via folate-dependent pathways .
  • Assay optimization : Use NADH-coupled detection with SHMT-specific inhibitors (e.g., SHMTi) to isolate folate-independent activity .
  • Control for acetaldehyde volatility in open systems .

Q. How can researchers address racemization artifacts in kinetic studies of L-allo-threonine aldolase?

  • Solutions :

  • Use stereochemically pure substrates validated by chiral chromatography .
  • Perform reactions under anaerobic conditions to minimize oxidative racemization .
  • Monitor reaction progress with time-resolved CD spectroscopy to detect enantiomeric intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Threonine
Reactant of Route 2
DL-Threonine

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